molecular formula C10H8BrFO B12289372 6-Bromo-8-fluoro-3,4-dihydronaphthalen-2(1H)-one

6-Bromo-8-fluoro-3,4-dihydronaphthalen-2(1H)-one

Cat. No.: B12289372
M. Wt: 243.07 g/mol
InChI Key: KFKYEDUAKNYYQI-UHFFFAOYSA-N
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Description

6-Bromo-8-fluoro-3,4-dihydronaphthalen-2(1H)-one is an organic compound that belongs to the class of naphthalenones It is characterized by the presence of bromine and fluorine atoms attached to the naphthalenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-fluoro-3,4-dihydronaphthalen-2(1H)-one typically involves the bromination and fluorination of a naphthalenone precursor. One common method is to start with 3,4-dihydronaphthalen-2(1H)-one and introduce the bromine and fluorine atoms through electrophilic aromatic substitution reactions. The reaction conditions often involve the use of bromine or a brominating agent, such as N-bromosuccinimide, and a fluorinating agent, such as Selectfluor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-fluoro-3,4-dihydronaphthalen-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form dihydro derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalenones, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Bromo-8-fluoro-3,4-dihydronaphthalen-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Chemical Biology: It can serve as a probe for studying biological processes involving brominated and fluorinated aromatic compounds.

Mechanism of Action

The mechanism of action of 6-Bromo-8-fluoro-3,4-dihydronaphthalen-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2-naphthol: Similar in structure but lacks the fluorine atom.

    8-Fluoro-2-naphthol: Similar in structure but lacks the bromine atom.

    3-Bromo-8-fluoro-4-hydroxyquinoline: Contains both bromine and fluorine but has a different core structure.

Uniqueness

6-Bromo-8-fluoro-3,4-dihydronaphthalen-2(1H)-one is unique due to the specific positioning of the bromine and fluorine atoms on the naphthalenone core. This unique structure can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H8BrFO

Molecular Weight

243.07 g/mol

IUPAC Name

6-bromo-8-fluoro-3,4-dihydro-1H-naphthalen-2-one

InChI

InChI=1S/C10H8BrFO/c11-7-3-6-1-2-8(13)5-9(6)10(12)4-7/h3-4H,1-2,5H2

InChI Key

KFKYEDUAKNYYQI-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1=O)C(=CC(=C2)Br)F

Origin of Product

United States

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